molecular formula C13H22N4O2S B2977145 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide CAS No. 1234903-40-2

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide

Cat. No.: B2977145
CAS No.: 1234903-40-2
M. Wt: 298.41
InChI Key: PBBKQNXVRMNSSB-UHFFFAOYSA-N
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Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide is a chemical compound that features a piperidine ring substituted with a pyrimidin-2-yl group and a propane-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with pyrimidin-2-yl chloride to form the piperidine derivative.

  • Introduction of Sulfonamide Group: The piperidine derivative is then treated with propane-2-sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrimidin-2-yl compounds

  • Sulfonamide derivatives

Uniqueness: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide stands out due to its unique combination of structural features, which contribute to its diverse applications and potential benefits in various fields.

This compound's versatility and potential make it a valuable subject of ongoing research and development. Its applications span across multiple disciplines, highlighting its importance in scientific and industrial advancements.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-11(2)20(18,19)16-10-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,11-12,16H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKQNXVRMNSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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